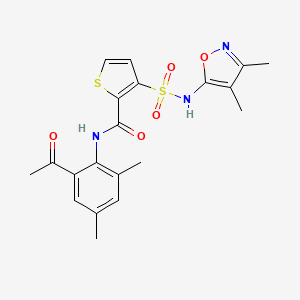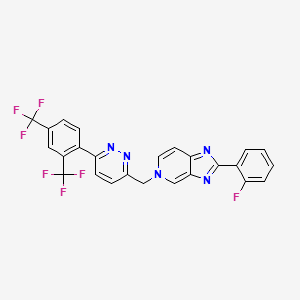
Tegobuvir
Overview
Description
Tegobuvir is a novel non-nucleoside inhibitor of hepatitis C virus (HCV) RNA replication. It has demonstrated significant antiviral activity in patients with genotype 1 chronic HCV infection . This compound is known for its unique mechanism of action, which involves a complex interaction with the NS5B polymerase protein of the HCV .
Scientific Research Applications
Tegobuvir has been extensively studied for its antiviral properties, particularly against HCV. It has shown potent activity in inhibiting HCV RNA replication by targeting the NS5B polymerase .
Mechanism of Action
Tegobuvir exerts its antiviral effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase of HCV. This inhibition is achieved through a unique mechanism that involves the metabolic activation of this compound, followed by the formation of a covalent bond with the NS5B protein . This interaction disrupts the normal function of the polymerase, thereby inhibiting viral replication .
Future Directions
Biochemical Analysis
Biochemical Properties
Tegobuvir interacts with the NS5B polymerase of the HCV . It does not inhibit NS5B enzymatic activity in biochemical assays in vitro, suggesting a more complex antiviral mechanism with cellular components .
Cellular Effects
This compound exerts anti-HCV activity utilizing a unique chemical activation and subsequent direct interaction with the NS5B protein . The intensity of the aberrantly migrating NS5B species is strongly dependent on cellular glutathione levels as well as CYP 1A activity .
Molecular Mechanism
This compound undergoes a CYP-mediated intracellular activation step and the resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This demonstrates that upon metabolic activation this compound is a specific, covalent inhibitor of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
The formation of the complex between this compound and NS5B does not require the presence of any other HCV proteins , suggesting that this compound may have a direct and immediate effect on HCV replication.
Metabolic Pathways
This compound undergoes a CYP-mediated intracellular activation step . The resulting metabolite forms a glutathione conjugate, which then directly and specifically interacts with NS5B . This suggests that this compound is involved in metabolic pathways related to the cytochrome P450 enzymes and glutathione.
Subcellular Localization
Given that it interacts with the NS5B polymerase of HCV , it is likely that this compound localizes to the same subcellular compartments as the NS5B polymerase.
Preparation Methods
The synthesis of Tegobuvir involves several steps, starting with the preparation of the imidazopyridine core. This core is then functionalized with various substituents to achieve the final compound. The industrial production of this compound typically involves the use of high-purity reagents and stringent reaction conditions to ensure the desired yield and purity .
Chemical Reactions Analysis
Tegobuvir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Comparison with Similar Compounds
Tegobuvir is unique among non-nucleoside inhibitors due to its specific mechanism of action and its potent activity against genotype 1 HCV. Similar compounds include other non-nucleoside inhibitors such as Dasabuvir and Lomibuvir, which also target the NS5B polymerase but through different mechanisms . This compound’s distinct chemical structure and mode of action make it a valuable addition to the arsenal of antiviral agents against HCV .
properties
IUPAC Name |
5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142917 | |
| Record name | Tegobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000787-75-6 | |
| Record name | Tegobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEGOBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Tegobuvir and how does it interact with this target?
A1: this compound is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, this compound requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated this compound metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []
Q2: What are the downstream effects of this compound binding to NS5B polymerase?
A3: By inhibiting NS5B polymerase, this compound prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes this compound a potential therapeutic agent for treating chronic HCV infection. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided scientific research papers do not contain detailed spectroscopic data for this compound.
A4: The provided scientific articles primarily focus on this compound's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.
Q5: What is known about the structure-activity relationship of this compound?
A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in this compound's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces this compound susceptibility. []
Q6: What is known about the stability of this compound under various conditions and formulation strategies?
A6: The documents provided do not provide specific details regarding this compound's stability under various conditions or formulation strategies.
- Clinical trials: this compound demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated this compound in combination with pegylated interferon and ribavirin. [, , , , , ]
- In vitro studies: this compound showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
- Pharmacokinetics: this compound exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []
Q7: What are the known resistance mechanisms to this compound?
A8: Resistance to this compound primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []
Q8: Does the addition of ribavirin to a this compound-containing regimen influence the development of resistance?
A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with this compound and other direct-acting antivirals. In a study comparing a this compound and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in this compound-containing regimens. []
A8: While the provided research primarily focuses on this compound's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.
A8: The provided research papers do not elaborate on analytical methods used for this compound analysis, its environmental impact, or details about quality control procedures.
A8: The provided research primarily focuses on this compound's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.
A8: The provided research articles focus on this compound's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.
- This compound, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
- The emergence of resistance is a significant concern with this compound-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



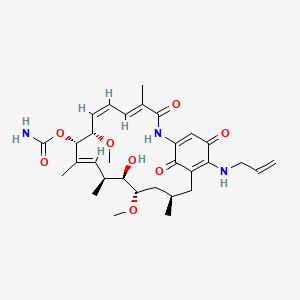
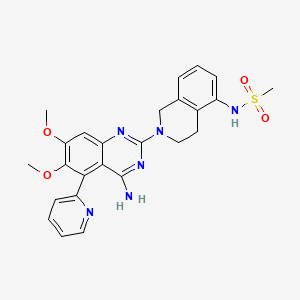

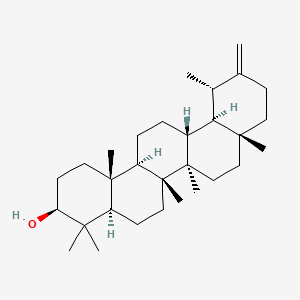


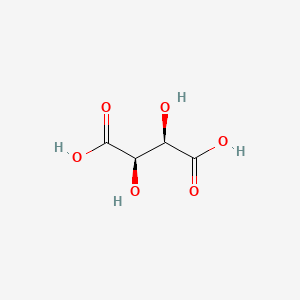


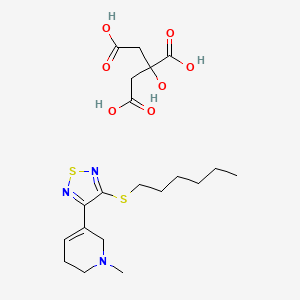

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
